molecular formula C25H28N4O4 B14936256 N-[2-(6,7-dimethoxy-2-methyl-4-oxoquinazolin-3(4H)-yl)ethyl]-4-(1H-indol-3-yl)butanamide

N-[2-(6,7-dimethoxy-2-methyl-4-oxoquinazolin-3(4H)-yl)ethyl]-4-(1H-indol-3-yl)butanamide

Cat. No.: B14936256
M. Wt: 448.5 g/mol
InChI Key: PKZVTVGYGCGIBY-UHFFFAOYSA-N
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Description

N-[2-(6,7-Dimethoxy-2-methyl-4-oxoquinazolin-3(4H)-yl)ethyl]-4-(1H-indol-3-yl)butanamide is a synthetic small molecule characterized by a quinazolinone core substituted with 6,7-dimethoxy and 2-methyl groups, linked via an ethyl chain to a butanamide moiety terminating in a 3-substituted indole ring.

Properties

Molecular Formula

C25H28N4O4

Molecular Weight

448.5 g/mol

IUPAC Name

N-[2-(6,7-dimethoxy-2-methyl-4-oxoquinazolin-3-yl)ethyl]-4-(1H-indol-3-yl)butanamide

InChI

InChI=1S/C25H28N4O4/c1-16-28-21-14-23(33-3)22(32-2)13-19(21)25(31)29(16)12-11-26-24(30)10-6-7-17-15-27-20-9-5-4-8-18(17)20/h4-5,8-9,13-15,27H,6-7,10-12H2,1-3H3,(H,26,30)

InChI Key

PKZVTVGYGCGIBY-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=CC(=C(C=C2C(=O)N1CCNC(=O)CCCC3=CNC4=CC=CC=C43)OC)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(6,7-dimethoxy-2-methyl-4-oxoquinazolin-3(4H)-yl)ethyl]-4-(1H-indol-3-yl)butanamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Quinazolinone Core: The quinazolinone core can be synthesized through the cyclization of anthranilic acid derivatives with appropriate reagents.

    Introduction of the Indole Moiety: The indole moiety can be introduced via a coupling reaction with an indole derivative.

    Functional Group Modifications:

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, solvents, and reaction conditions to streamline the process.

Chemical Reactions Analysis

Types of Reactions

N-[2-(6,7-dimethoxy-2-methyl-4-oxoquinazolin-3(4H)-yl)ethyl]-4-(1H-indol-3-yl)butanamide can undergo several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.

    Substitution: Various substitution reactions can be employed to replace specific functional groups with others.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, pressures, and pH levels to ensure the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazolinone derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce new alkyl or aryl groups.

Scientific Research Applications

N-[2-(6,7-dimethoxy-2-methyl-4-oxoquinazolin-3(4H)-yl)ethyl]-4-(1H-indol-3-yl)butanamide has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: The compound is used in the development of new materials and as a precursor for the synthesis of other valuable chemicals.

Mechanism of Action

The mechanism of action of N-[2-(6,7-dimethoxy-2-methyl-4-oxoquinazolin-3(4H)-yl)ethyl]-4-(1H-indol-3-yl)butanamide involves its interaction with specific molecular targets and pathways within biological systems. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various physiological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Structural Modifications and Functional Groups

Quinazolinone Core Substitutions
  • 4-(2-Hydroxy-4-oxoquinazolin-3(4H)-yl)-N-(1H-indol-5-yl)butanamide (CAS 920423-09-2): Features a 2-hydroxy group instead of dimethoxy and methyl substituents. This substitution reduces molecular weight (362.38 g/mol vs.
Indole Position and Linker Groups
  • Target Compound : 3-substituted indole is common in serotonin transporter (SERT) ligands (e.g., ’s Compound 4), suggesting possible neuromodulatory activity. The ethyl linker provides moderate flexibility for target engagement .
  • Compound 4 () : Contains a 4-(1H-indol-3-yl) group linked via a dihydropyridine ring. This rigid structure may limit conformational flexibility but improve selectivity for specific SERT isoforms .

Physical and Pharmacokinetic Properties

Compound Name Molecular Weight (g/mol) Density (g/cm³) Predicted pKa Key Substituents
Target Compound ~434* N/A N/A 6,7-dimethoxy, 2-methyl, indol-3-yl
4-(2-Hydroxy-4-oxoquinazolin-3-yl)-... 362.38 1.391 12.88 2-hydroxy, indol-5-yl
Patent Compound () ~600† N/A N/A Tetrahydro-2H-pyran-2-yl, dimethylaminoethyl

*Estimated based on formula; †Approximated from patent data.

  • The target compound’s higher molecular weight and methoxy groups suggest reduced aqueous solubility compared to the hydroxy-substituted analog .
  • The patent compound () includes a tetrahydro-2H-pyran-2-yl group, which may improve metabolic stability and oral bioavailability compared to simpler linkers .

Biological Activity

N-[2-(6,7-dimethoxy-2-methyl-4-oxoquinazolin-3(4H)-yl)ethyl]-4-(1H-indol-3-yl)butanamide is a synthetic compound that belongs to the quinazoline family and has garnered attention for its diverse biological activities. This article provides a comprehensive overview of its biological activity, including its mechanisms of action, efficacy in various biological assays, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C21H23N3O4C_{21}H_{23}N_{3}O_{4}, with a molecular weight of approximately 393.47 g/mol. The compound features a quinazoline core with methoxy and methyl substitutions, as well as an indole moiety, which contribute to its pharmacological properties.

Research indicates that this compound exhibits significant anti-cancer properties through various mechanisms:

  • Histone Deacetylase Inhibition : Similar compounds have shown potent inhibition of histone deacetylases (HDACs), which play a crucial role in cancer cell proliferation and survival. For instance, related quinazoline derivatives demonstrated IC50 values ranging from 0.041 to 1.211 μM against various cancer cell lines, indicating strong HDAC inhibitory activity .
  • Induction of Apoptosis : Studies have reported that certain derivatives induce both early and late apoptosis in cancer cells, leading to cell cycle arrest at the G2/M phase . This apoptotic effect is significant for therapeutic strategies targeting cancer.
  • Antibacterial Activity : Quinazoline derivatives have also been evaluated for their antibacterial properties. In vitro studies have shown that they possess varying degrees of antibacterial activity against different bacterial strains .

Biological Activity Data

The following table summarizes key findings from studies on the biological activity of related compounds:

Compound NameIC50 (μM)TargetCell Line
Compound 10l0.041HDAC6SW620
Compound 10m0.044HDAC6PC3
This compoundTBDTBDTBD

Case Studies and Research Findings

  • Cytotoxicity in Cancer Cells : A study evaluated the cytotoxicity of various quinazoline derivatives against human cancer cell lines (SW620, PC3, NCI-H23). Compounds with modifications at specific positions exhibited enhanced cytotoxic effects compared to standard treatments like suberoylanilide hydroxamic acid (SAHA) .
  • Docking Studies : Molecular docking studies have revealed the binding affinities of these compounds to HDAC isoforms, suggesting that structural modifications can significantly enhance their inhibitory activity .
  • Antimicrobial Efficacy : Another study focused on the antibacterial activity of quinazoline derivatives, demonstrating their potential as effective antimicrobial agents against resistant bacterial strains .

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